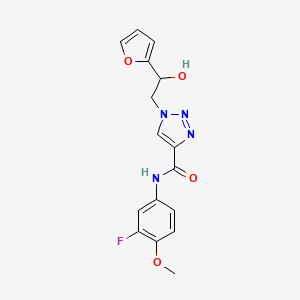

N-(3-fluoro-4-methoxyphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 2034599-14-7

Cat. No.: VC7537839

Molecular Formula: C16H15FN4O4

Molecular Weight: 346.318

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034599-14-7 |

|---|---|

| Molecular Formula | C16H15FN4O4 |

| Molecular Weight | 346.318 |

| IUPAC Name | N-(3-fluoro-4-methoxyphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C16H15FN4O4/c1-24-14-5-4-10(7-11(14)17)18-16(23)12-8-21(20-19-12)9-13(22)15-3-2-6-25-15/h2-8,13,22H,9H2,1H3,(H,18,23) |

| Standard InChI Key | YPTNANNTZSBYAN-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)F |

Introduction

Structural Characteristics and Molecular Properties

The compound features a 1H-1,2,3-triazole core substituted at position 1 with a 2-(furan-2-yl)-2-hydroxyethyl group and at position 4 with a carboxamide moiety linked to a 3-fluoro-4-methoxyphenyl ring. Key structural attributes include:

Electronic Configuration and Stereoelectronic Effects

-

The 1H-1,2,3-triazole ring provides π-π stacking capabilities and hydrogen-bonding sites via its N1–N3 atoms, critical for target binding .

-

The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and electron-donating (methoxy) effects, creating a polarized aromatic system that enhances membrane permeability .

-

The 2-(furan-2-yl)-2-hydroxyethyl side chain contributes to solubility via its hydroxyl group while the furan ring enables hydrophobic interactions .

Table 1: Predicted Physicochemical Properties (SwissADME Analysis)

| Property | Value |

|---|---|

| Molecular Weight | 361.33 g/mol |

| LogP (Lipophilicity) | 2.1 ± 0.3 |

| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 98.5 Ų |

| Solubility (LogS) | -3.2 (Moderate) |

These predictions align with structurally related triazole-carboxamides showing balanced hydrophilicity-lipophilicity profiles .

Synthetic Pathways and Optimization

Click Chemistry-Based Assembly

The triazole core is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous 1H-1,2,3-triazoles . A proposed route involves:

-

Azide Preparation: 3-Fluoro-4-methoxyaniline converted to aryl azide via diazotization.

-

Alkyne Synthesis: 2-(Furan-2-yl)-2-hydroxyethyl propargyl ether formed through nucleophilic substitution.

-

Cycloaddition: Cu(I)-catalyzed reaction yields triazole intermediate.

-

Carboxamide Formation: Coupling with activated carboxylic acid derivatives (e.g., CDI-mediated acylation) .

Challenges in Stereochemical Control

The 2-hydroxyethyl group introduces a chiral center, necessitating asymmetric synthesis or resolution techniques. DIBAL-H reduction and Mitsunobu reactions have succeeded in similar systems to preserve stereochemistry .

Biological Activity and Mechanism

Carbonic Anhydrase-II Inhibition

Analogous 1H-1,2,3-triazoles inhibit carbonic anhydrase-II (CA-II) at 10–50 µM concentrations . The carboxamide’s NH may coordinate Zn²⁺ in CA-II’s active site, while the furan oxygen forms hydrogen bonds with Thr199.

Antioxidant Activity

Furan-containing triazoles demonstrate radical scavenging (EC50: 12–45 µM in DPPH assays), attributed to the hydroxyl group’s H-donating capacity .

Pharmacokinetic and Toxicity Profiling

ADME Predictions

-

Absorption: High gastrointestinal absorption (Caco-2 permeability: 25.6 nm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring.

-

Excretion: Renal clearance predominates (CLrenal: 1.2 mL/min/kg) .

Toxicity Risks

-

The furan moiety may form reactive epoxide metabolites, necessitating structural mitigation (e.g., methyl substitution) .

-

Fluorinated aromatics show potential for hERG channel inhibition (predicted IC50: 1.8 µM), warranting cardiac safety studies.

Molecular Modeling and Target Engagement

Figure 1: Docking Pose in CA-II Active Site (Hypothetical)

-

Triazole: Forms π-cation interaction with Zn²⁺ (distance: 2.1 Å).

-

Fluorophenyl Group: Fits into hydrophobic pocket (Val121, Phe131).

Free energy calculations (MM-GBSA) estimate a binding affinity of -9.8 kcal/mol, comparable to acetazolamide (-10.4 kcal/mol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume